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Compound of Interest

Compound Name:
Tert-butyl 4-

aminobutyl(methyl)carbamate

Cat. No.: B111910 Get Quote

For researchers, scientists, and drug development professionals, the unequivocal structural

confirmation of synthetic intermediates is paramount. This guide provides a comprehensive

spectroscopic validation of Tert-butyl 4-aminobutyl(methyl)carbamate, a key building block

in medicinal chemistry. Through a comparative analysis of its expected and observed

spectroscopic data with that of closely related analogues, this document serves as a practical

resource for the verification of its chemical structure.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis,

particularly in the construction of complex molecules with amine functionalities. Its stability and

ease of removal make it an ideal choice for multi-step syntheses. Tert-butyl 4-
aminobutyl(methyl)carbamate, with its dual amine functionalities—one protected as a

carbamate and the other as a free primary amine—offers a versatile scaffold for the

introduction of a methylated aminobutyl moiety. Accurate spectroscopic characterization is

crucial to ensure its identity and purity before its incorporation into larger, more complex target

molecules.

This guide presents a summary of the expected spectroscopic data for Tert-butyl 4-
aminobutyl(methyl)carbamate based on the analysis of its unmethylated counterpart and

other related Boc-protected diamines. Detailed experimental protocols for acquiring Nuclear

Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass

Spectrometry (MS) data are also provided to facilitate the replication of these validation studies.
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Comparative Spectroscopic Data Analysis
The following tables summarize the key spectroscopic data for Tert-butyl 4-
aminobutyl(methyl)carbamate and its analogues. While experimental data for the title

compound is not readily available in the public domain, the provided data for structurally similar

compounds allows for a reliable prediction of its spectral characteristics.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compoun
d

Boc (s,
9H)

-N(CH₃)-
(s, 3H)

-CH₂-
N(Boc)-

-N-CH₂-
CH₂-

-CH₂-CH₂-
NH₂

-CH₂-NH₂

Tert-butyl

4-

aminobutyl

(methyl)car

bamate

(Predicted)

~1.45 ~2.85 ~3.1-3.2 (t)
~1.5-1.6

(m)

~1.4-1.5

(m)
~2.7-2.8 (t)

Tert-butyl

(4-

aminobutyl

)carbamate

[1]

1.44 (s) - 3.13 (m)
1.36-1.60

(m)

1.36-1.60

(m)
2.74 (t)

N,N'-Di-

Boc-1,4-

butanedia

mine

1.44 (s) - 3.10 (m) 1.49 (m) 1.49 (m) 3.10 (m)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
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Comp
ound

Boc
C(CH₃)
₃

Boc
C(CH₃)
₃

Boc
C=O

-
N(CH₃)
-

-CH₂-
N(Boc)
-

-N-
CH₂-
CH₂-

-CH₂-
CH₂-
NH₂

-CH₂-
NH₂

Tert-

butyl 4-

aminob

utyl(met

hyl)carb

amate

(Predict

ed)

~79.0 ~28.4 ~156.0 ~34.0 ~48.0 ~28.0 ~30.0 ~40.0

Tert-

butyl (4-

aminob

utyl)car

bamate[

1]

79.0 28.5 156.1 - 40.5 27.8 30.5 41.9

N,N'-Di-

Boc-

1,4-

butaned

iamine

78.8 28.4 155.9 - 39.8 27.0 27.0 39.8

Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)
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Compound
N-H Stretch
(Amine)

N-H Bend
(Amine)

C=O Stretch
(Carbamate)

C-N Stretch

Tert-butyl 4-

aminobutyl(meth

yl)carbamate

(Predicted)

~3300-3400 (br) ~1600 ~1680-1700 ~1160-1250

Tert-butyl (4-

aminobutyl)carba

mate

3360 (br) 1570 1695 1170

N,N'-Di-Boc-1,4-

butanediamine
3350 (br) - 1685 1175

Table 4: Mass Spectrometry Data

Compound
Molecular
Formula

Molecular
Weight

[M+H]⁺ (m/z)
Key
Fragmentation
Peaks (m/z)

Tert-butyl 4-

aminobutyl(meth

yl)carbamate[2]

C₁₀H₂₂N₂O₂ 202.29 203.17

147 (M-C₄H₉O)⁺,

101 (M-Boc)⁺,

88, 70

Tert-butyl (4-

aminobutyl)carba

mate[1]

C₉H₂₀N₂O₂ 188.27 189.16

133 (M-C₄H₉O)⁺,

87 (M-Boc)⁺, 74,

56

N,N'-Di-Boc-1,4-

butanediamine[3]
C₁₄H₂₈N₂O₄ 288.38 289.21

233 (M-C₄H₉O)⁺,

189 (M-Boc)⁺,

175, 117

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent should be based

on the sample's solubility and the desired resolution of proton signals.

¹H NMR Spectroscopy:

Instrument: A 400 MHz or higher field NMR spectrometer.

Parameters:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64, depending on the sample concentration.

Relaxation delay: 1-5 seconds.

Acquisition time: 2-4 seconds.

Spectral width: -2 to 12 ppm.

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID).

Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual

solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy:

Instrument: A 100 MHz or higher field NMR spectrometer.

Parameters:

Pulse sequence: Proton-decoupled pulse experiment (e.g., zgpg30).

Number of scans: 1024-4096, due to the lower natural abundance of ¹³C.

Relaxation delay: 2 seconds.

Acquisition time: 1-2 seconds.

Spectral width: 0 to 220 ppm.
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Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

Phase and baseline correct the spectrum. Reference the spectrum to the deuterated

solvent signal.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:

Neat (for liquids): Place a drop of the neat liquid sample between two salt plates (e.g.,

NaCl or KBr).

Thin Film (for solids): Dissolve a small amount of the solid sample in a volatile solvent,

cast the solution onto a salt plate, and allow the solvent to evaporate.

KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder

and press the mixture into a thin, transparent pellet.

Instrument: An FTIR spectrometer.

Parameters:

Spectral range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Data Processing: Perform a background subtraction using a spectrum of the empty sample

holder (or pure KBr pellet). The resulting spectrum will show the infrared absorption of the

sample.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a

suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI, or Chemical Ionization - CI).
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Parameters (for ESI-MS):

Ionization mode: Positive ion mode is typically used for amines.

Capillary voltage: 3-5 kV.

Nebulizing gas flow: Adjusted to obtain a stable spray.

Drying gas temperature: 200-350 °C.

Mass range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-

500).

Data Analysis: Identify the molecular ion peak ([M+H]⁺). Analyze the fragmentation pattern to

confirm the presence of key structural motifs, such as the loss of the Boc group or parts of

the alkyl chain.

Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for spectroscopic validation and the

general structure of the target molecule.
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Caption: Workflow for the spectroscopic validation of a synthetic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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